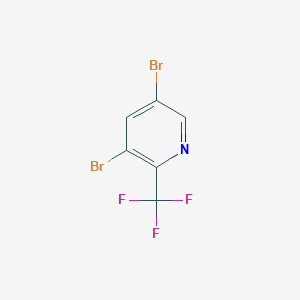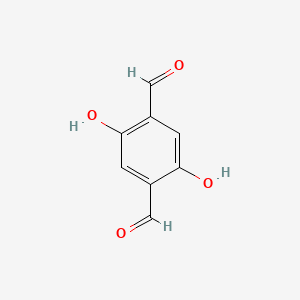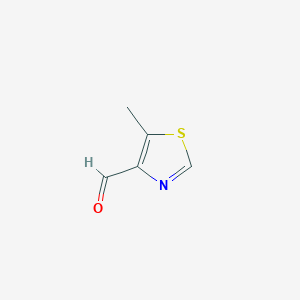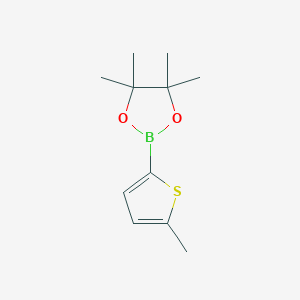
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (TMT-DMB) is a synthetic organic compound with a wide range of applications in scientific research. It is a boron-containing compound that has been studied for its potential as a drug for the treatment of various diseases. TMT-DMB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential to modulate the activity of various enzymes and proteins.
科学的研究の応用
Synthesis and Structural Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized and structurally analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds, including boric acid ester intermediates with benzene rings, are obtained through multi-step substitution reactions. Density Functional Theory (DFT) calculations have been used to validate the structures derived from crystallographic analyses, revealing consistent results between DFT optimized structures and X-ray diffraction determinations (Huang et al., 2021), (Huang et al., 2021).
Application in Material Synthesis
The synthesis of novel dioxaborolane derivatives, particularly for applications in materials like Liquid Crystal Displays (LCDs), has been explored. One study described the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology. These compounds are also being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of New Building Blocks
A derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been developed as a new building block for the synthesis of silicon-based drugs and odorants. This demonstrates the compound's utility in creating biologically active derivatives and highlights its role in advancing synthetic chemistry (Büttner et al., 2007).
Use in Synthesis of Electron Transport Materials
The compound has been employed in the synthesis of electron transport materials (ETMs), showcasing its role in the materials field. Efficient and practical synthesis methods have been developed for key intermediates, further emphasizing the utility of this compound in material science (Xiangdong et al., 2017).
Electrophysical Studies
Studies have also been conducted on the electrochemical properties of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These investigations provide insight into the oxidation potentials and reaction behaviors of these compounds, contributing to a deeper understanding of their electrophysical characteristics (Tanigawa et al., 2016).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLNTYOBPPFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473556 | |
| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
476004-80-5 | |
| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



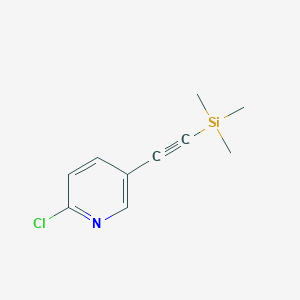
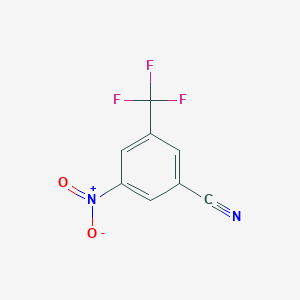
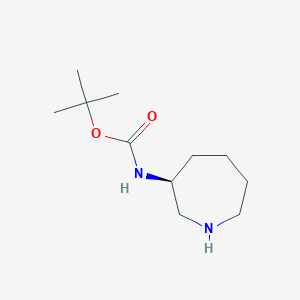
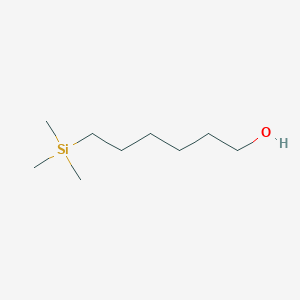
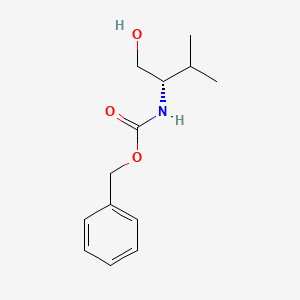
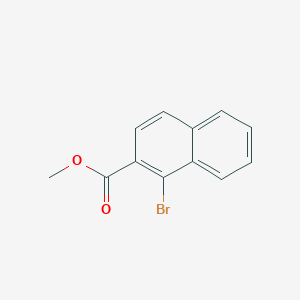
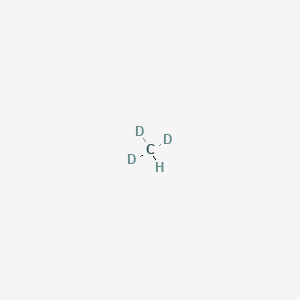
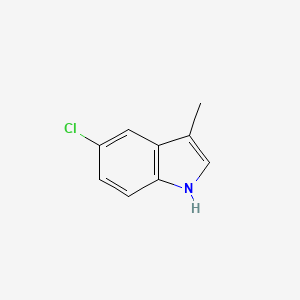
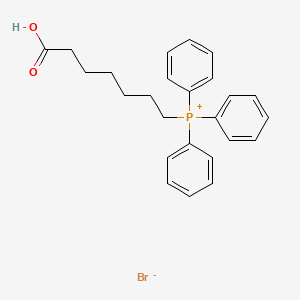
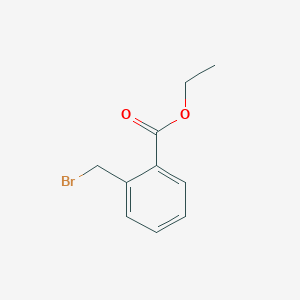
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
